

Principles of IR and NMR Spectroscopy in the Context of Dinitrobenzoate Characterization

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Compound of Interest

Compound Name: Methyl 2,4-dinitrobenzoate

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Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule.^[1] This absorption corresponds to the vibrational transitions of the bonds within the molecule.^[1] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of specific functional groups.^[2] For dinitrobenzoates, IR spectroscopy is particularly useful for confirming the presence of the ester carbonyl group (C=O) and the nitro groups (NO₂), as well as providing information about the aromatic ring and the alkyl or aryl portion of the ester.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the carbon-hydrogen framework of a molecule.^[3] It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.^[1] The chemical environment of each nucleus influences its absorption frequency, resulting in a spectrum with distinct signals for chemically non-equivalent nuclei. For dinitrobenzoates, ¹H NMR spectroscopy reveals the number of different types of protons, their relative numbers, their electronic environments, and how they are connected to neighboring protons. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for a selection of dinitrobenzoate esters, highlighting the complementary nature of IR and NMR spectroscopy.

Table 1: Comparison of IR and ¹H NMR Data for Methyl Dinitrobenzoate Isomers

Compound	Key IR Absorptions (cm ⁻¹)	¹ H NMR Chemical Shifts (δ , ppm) in CDCl ₃
Methyl 3,5-dinitrobenzoate	C=O stretch: ~1720-1730 NO ₂ symmetric stretch: ~1340- 1350 NO ₂ asymmetric stretch: ~1530-1550 C-O stretch: ~1280-1300 Aromatic C-H stretch: >3000	Aromatic H: ~9.1-9.2 (m, 3H)- OCH ₃ : ~4.0 (s, 3H)
Methyl 2,4-dinitrobenzoate	C=O stretch: ~1730-1740 NO ₂ symmetric stretch: ~1345- 1355 NO ₂ asymmetric stretch: ~1530-1540 C-O stretch: ~1270-1290 Aromatic C-H stretch: >3000	Aromatic H: ~8.0-8.9 (m, 3H)- OCH ₃ : ~4.0 (s, 3H)

Table 2: Comparative Spectroscopic Data for a Series of 3,5-Dinitrobenzoate Esters

Compound	Key IR Absorptions (cm ⁻¹)	¹ H NMR Chemical Shifts (δ , ppm) in CDCl ₃	¹³ C NMR Chemical Shifts (δ , ppm) in CDCl ₃
Methyl 3,5-dinitrobenzoate	C=O: ~1725, NO ₂ : ~1545, 1345	Ar-H: ~9.15 (t, 1H), ~9.25 (d, 2H); OCH ₃ : ~4.0 (s, 3H)	C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH ₃ : ~53
Ethyl 3,5-dinitrobenzoate	C=O: ~1720, NO ₂ : ~1540, 1340	Ar-H: ~9.1 (t, 1H), ~9.2 (d, 2H); OCH ₂ : ~4.5 (q, 2H); CH ₃ : ~1.4 (t, 3H)	C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH ₂ : ~63; CH ₃ : ~14
Propyl 3,5-dinitrobenzoate	C=O: ~1723, NO ₂ : ~1542, 1343	Ar-H: ~9.1 (t, 1H), ~9.2 (d, 2H); OCH ₂ : ~4.4 (t, 2H); CH ₂ : ~1.8 (m, 2H); CH ₃ : ~1.0 (t, 3H)	C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH ₂ : ~68; CH ₂ : ~22; CH ₃ : ~10
Butyl 3,5-dinitrobenzoate	C=O: ~1725, NO ₂ : ~1545, 1345	Ar-H: ~9.1 (t, 1H), ~9.2 (d, 2H); OCH ₂ : ~4.4 (t, 2H); CH ₂ : ~1.7 (m, 2H); CH ₂ : ~1.5 (m, 2H); CH ₃ : ~1.0 (t, 3H)	C=O: ~162; Ar-C: ~122, 130, 134, 148; OCH ₂ : ~66; CH ₂ : ~30, 19; CH ₃ : ~14

Experimental Protocols

Detailed methodologies for the characterization of dinitrobenzoates using IR and NMR spectroscopy are provided below.

Infrared (IR) Spectroscopy Protocol

This protocol is suitable for solid dinitrobenzoate samples.

- Sample Preparation (Thin Film Method):
 - Place a small amount (1-2 mg) of the solid dinitrobenzoate sample in a clean, dry watch glass or small beaker.

- Add a few drops of a volatile solvent in which the sample is soluble (e.g., acetone or dichloromethane).
- Agitate gently to dissolve the solid completely.
- Using a clean pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

- Data Acquisition:
 - Obtain a background spectrum of the clean, empty sample compartment of the FT-IR spectrometer.
 - Place the salt plate with the sample film into the sample holder.
 - Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm^{-1}).
 - Process the spectrum by subtracting the background and labeling the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is suitable for acquiring ^1H and ^{13}C NMR spectra of dinitrobenzoate samples.

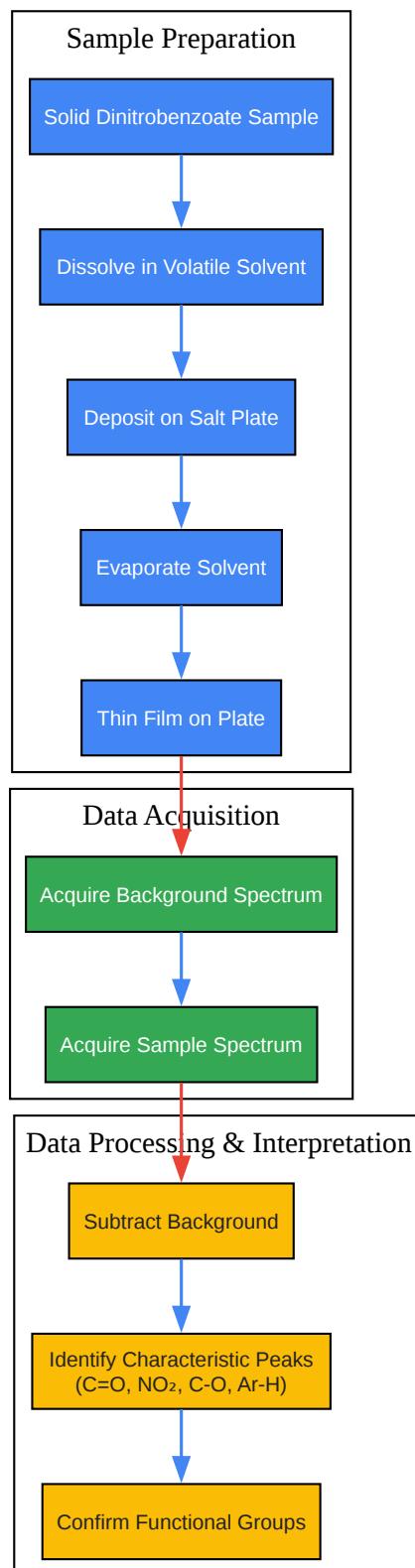
- Sample Preparation:
 - Weigh 5-10 mg of the dinitrobenzoate sample for ^1H NMR, or 20-50 mg for ^{13}C NMR, and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or deuterated dimethyl sulfoxide, DMSO-d_6).
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
 - If required, acquire the ^{13}C NMR spectrum. This will typically require a longer acquisition time than the ^1H spectrum.
 - Process the spectra by applying Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

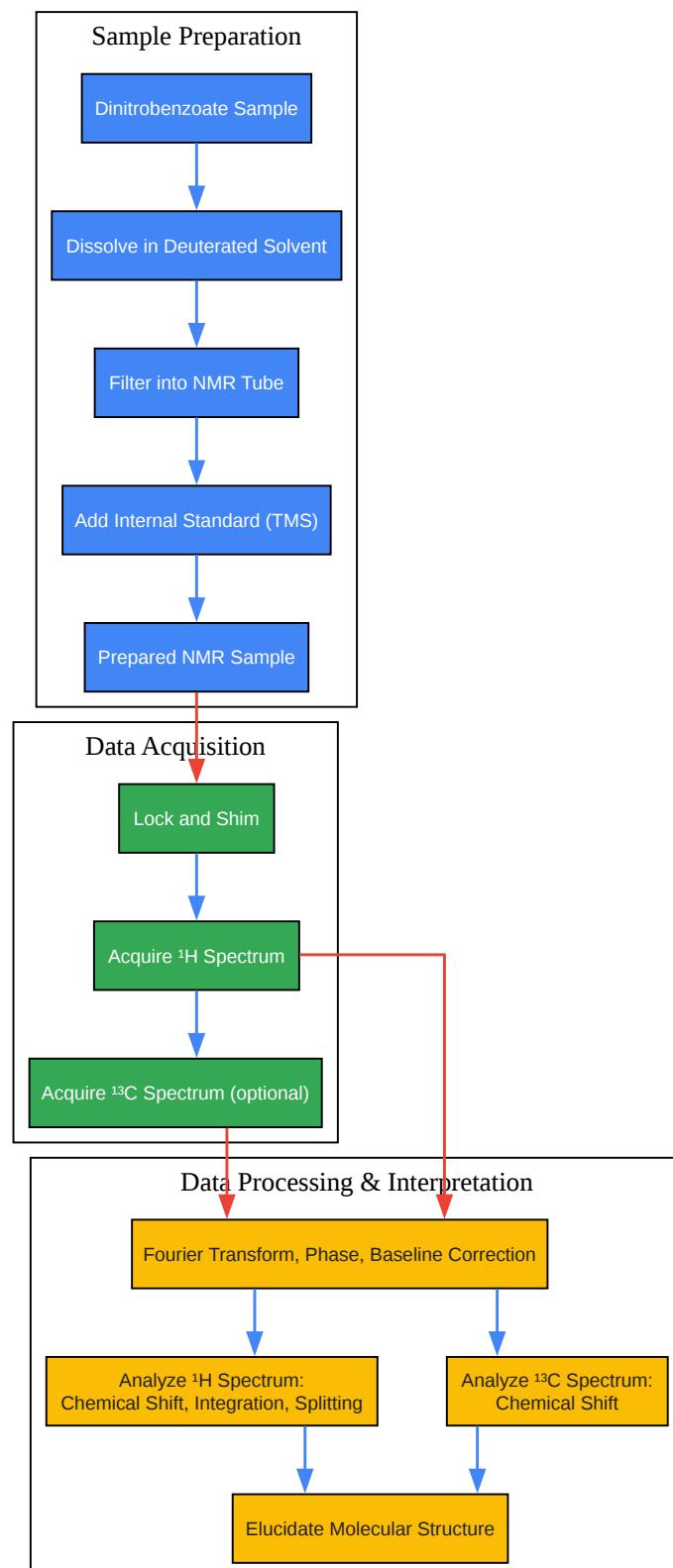
Mandatory Visualization

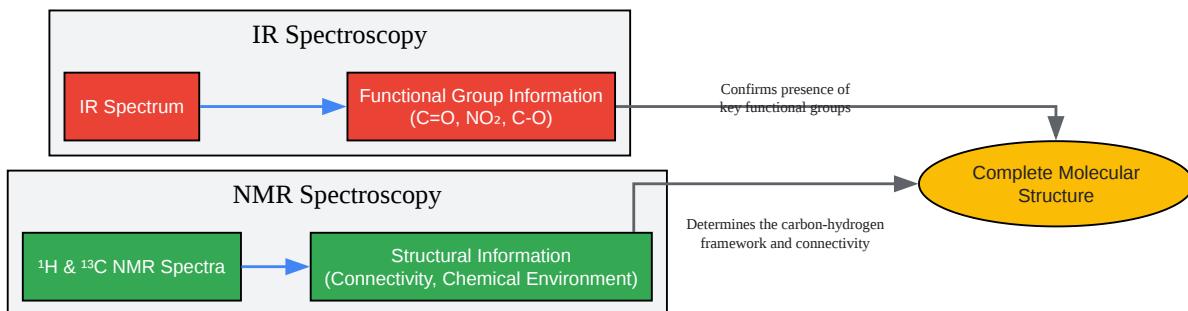
The following diagrams illustrate the experimental workflows and the logical relationships in spectral interpretation.



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Caption: Experimental workflow for IR spectroscopy of dinitrobenzoates.





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